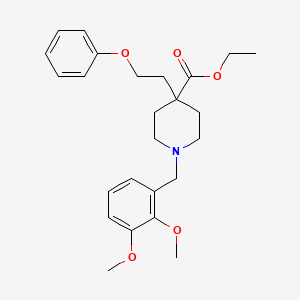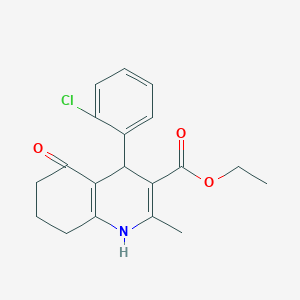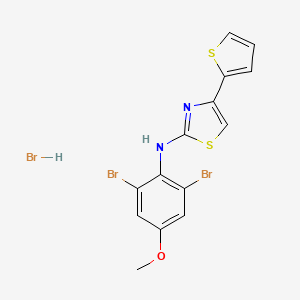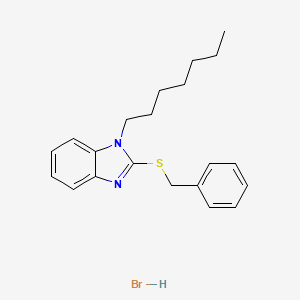![molecular formula C22H21Cl2N3O2 B4996291 5-(3,4-dichlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4996291.png)
5-(3,4-dichlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-dichlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-furamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer and autoimmune diseases. This compound was first synthesized in 2012 by Takeda Pharmaceuticals and has since been the subject of numerous scientific studies.
Mechanism of Action
5-(3,4-dichlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-furamide inhibits the activity of Bruton's tyrosine kinase (BTK), a protein that plays a critical role in the development and function of immune cells. By inhibiting BTK, this compound can modulate immune cell function and reduce inflammation. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of immune cell function, inhibition of cancer cell growth, and reduction of inflammation. In addition, this compound has been shown to have a favorable pharmacokinetic profile, meaning that it is well-absorbed and has a long half-life in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(3,4-dichlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-furamide for lab experiments is its specificity for BTK, which allows for the selective modulation of immune cell function. In addition, this compound has been shown to have a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 5-(3,4-dichlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-furamide. One area of focus could be the development of this compound as a treatment for autoimmune diseases, such as rheumatoid arthritis and lupus. In addition, further studies are needed to determine the optimal dosing and administration of this compound for the treatment of cancer. Finally, the development of more potent and selective BTK inhibitors could lead to the development of more effective treatments for cancer and autoimmune diseases.
Synthesis Methods
The synthesis of 5-(3,4-dichlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-furamide involves several steps, including the reaction of 3,4-dichloroaniline with 4-methylpiperazine to form an intermediate, which is then reacted with 2-furoic acid chloride to yield the final product. The synthesis of this compound has been optimized to ensure high purity and yield.
Scientific Research Applications
5-(3,4-dichlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-furamide has been the subject of numerous scientific studies, which have demonstrated its potential as a treatment for various types of cancer and autoimmune diseases. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. In addition, this compound has been shown to modulate immune cell function, making it a promising candidate for the treatment of autoimmune diseases.
properties
IUPAC Name |
5-(3,4-dichlorophenyl)-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O2/c1-26-10-12-27(13-11-26)19-5-3-2-4-18(19)25-22(28)21-9-8-20(29-21)15-6-7-16(23)17(24)14-15/h2-9,14H,10-13H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTFYKNSNWKBRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B4996211.png)
![5-[(4-acetylphenoxy)methyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B4996214.png)
![ethyl N-{[7-[(2-chlorobenzoyl)amino]-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl}glycinate](/img/structure/B4996215.png)




![4-methoxy-2-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B4996257.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B4996279.png)
![N-{[(4-ethoxy-6-ethyl-1,3,5-triazin-2-yl)amino]carbonyl}-2-methylbenzenesulfonamide](/img/structure/B4996287.png)


![N-[3-(1H-indazol-1-yl)propyl]-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4996318.png)
![1-isopropyl-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B4996326.png)